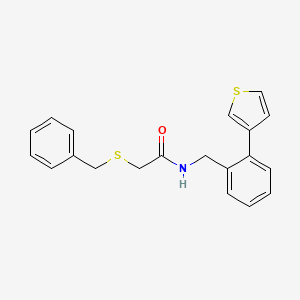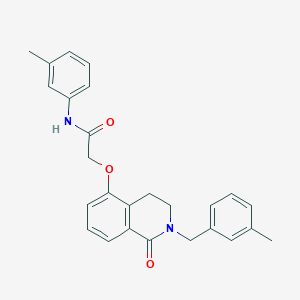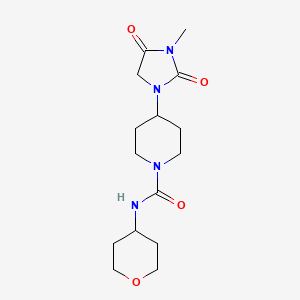![molecular formula C13H10ClNO3 B2806698 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid CAS No. 400073-90-7](/img/structure/B2806698.png)
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid is a chemical compound with the empirical formula C13H10ClNO3 . It is a solid substance and its molecular weight is 263.68 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid. It’s worth noting that Sigma-Aldrich does not collect analytical data for this product .Molecular Structure Analysis
The SMILES string of the compound isO=C(O)C1=CC(C(CC2=CC=C(Cl)C=C2)=O)=CN1[H] . The InChI string is 1S/C13H10ClNO3/c14-10-3-1-8(2-4-10)5-12(16)9-6-11(13(17)18)15-7-9/h1-4,6-7,15H,5H2,(H,17,18) . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 263.68 . The compound’s empirical formula is C13H10ClNO3 .Wissenschaftliche Forschungsanwendungen
Treatment of Wastewater from Pesticide Production
Research indicates that the pesticide production industry generates wastewater containing a variety of toxic pollutants, including several chlorophenyl derivatives. Biological processes and granular activated carbon are widely used to treat high-strength wastewaters rich in recalcitrant compounds, potentially applicable for compounds similar to "4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid" (Goodwin et al., 2018).
Analysis of Herbicide Toxicity and Biodegradation
Studies on 2,4-D herbicide toxicity and its environmental impact provide insights into the behavior of chlorophenyl-containing herbicides in natural environments. Research into microbial degradation of such compounds is crucial for understanding their lifecycle and mitigating environmental impacts (Magnoli et al., 2020).
Role in Drug Synthesis
Levulinic acid, a biomass-derived carboxylic acid, has been highlighted for its applications in drug synthesis, demonstrating the potential of carboxylic acids in medicinal chemistry. This suggests possible research avenues for "4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid" in the synthesis of pharmaceuticals (Zhang et al., 2021).
Biocatalyst Inhibition and Industrial Applications
Research on carboxylic acids as biocatalyst inhibitors provides insights into their effects on microbial processes. Understanding these mechanisms can aid in the engineering of robust microbial strains for industrial applications, potentially relevant for the biotechnological exploitation of "4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid" (Jarboe et al., 2013).
Environmental and Pharmacological Implications
Studies on chlorophenols and related compounds provide a comprehensive overview of their environmental behavior, toxicity, and pharmacological properties. This literature can serve as a foundation for exploring the environmental and health-related impacts of "4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid" (Kelly & Guidotti, 1989).
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-1-8(2-4-10)5-12(16)9-6-11(13(17)18)15-7-9/h1-4,6-7,15H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRALDFDCADIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2806615.png)

![1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806620.png)
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2806622.png)




![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)
![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2806633.png)
![N-[[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2806634.png)

